(S)-(+)-Hexahydromandelic acid

Descripción general

Descripción

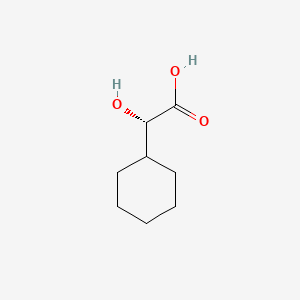

(S)-(+)-Hexahydromandelic acid is an organic compound characterized by a cyclohexyl group attached to a hydroxyacetic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-Hexahydromandelic acid typically involves the reaction of cyclohexyl derivatives with hydroxyacetic acid under controlled conditions. One common method includes the esterification of cyclohexanol with chloroacetic acid, followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods utilize advanced reactors and optimized reaction conditions to ensure consistent product quality and scalability.

Análisis De Reacciones Químicas

Types of Reactions: (S)-(+)-Hexahydromandelic acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Cyclohexylglyoxylic acid or cyclohexylacetic acid.

Reduction: Cyclohexylethanol.

Substitution: Cyclohexyl derivatives with various functional groups.

Aplicaciones Científicas De Investigación

(S)-(+)-Hexahydromandelic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of (S)-(+)-Hexahydromandelic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl group can interact with hydrophobic regions of proteins, affecting their activity and stability.

Comparación Con Compuestos Similares

Glycolic Acid:

Lactic Acid: Contains a hydroxy group and a carboxylic acid group but has a different carbon skeleton.

Mandelic Acid: Features a phenyl group instead of a cyclohexyl group.

Uniqueness: (S)-(+)-Hexahydromandelic acid is unique due to the presence of the cyclohexyl group, which imparts distinct chemical and physical properties. This structural feature enhances its hydrophobicity and potential interactions with biological molecules, making it a valuable compound for various applications.

Actividad Biológica

(S)-(+)-Hexahydromandelic acid, a chiral compound derived from mandelic acid, has garnered attention for its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

This compound is characterized by its unique stereochemistry, which influences its biological activity. The compound's structure allows it to interact with biological systems in specific ways that are distinct from its enantiomer, (R)-(-)-hexahydromandelic acid.

Biological Activities

-

Antimicrobial Activity

- Studies have shown that mandelic acid and its derivatives exhibit significant antimicrobial properties. A comparative study highlighted that various salts of mandelic acid, including those formed with alkali metals, demonstrated varying degrees of antibacterial activity against E. coli . The effectiveness was influenced by factors such as the type of salt, concentration, and environmental conditions (raw vs. treated wastewater).

-

Cytotoxic Effects

- Research indicates that this compound can induce cytotoxic effects in cancer cells. For instance, methenamine mandelate, a derivative of mandelic acid, has been shown to convert to formaldehyde in acidic environments, leading to DNA damage and apoptosis in cancer cells . This mechanism suggests potential applications in cancer therapy.

- Genotoxicity

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The generation of ROS plays a crucial role in the cytotoxicity and genotoxicity associated with this compound. Increased ROS levels can lead to cellular damage and apoptosis .

- Inhibition of Cellular Growth : Studies have reported that various derivatives inhibit the growth of cancer cell lines by inducing cell cycle arrest . This effect is often linked to the compound's ability to interfere with DNA replication processes.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against E. coli strains. The results demonstrated a dose-dependent inhibition of bacterial growth, with notable differences observed between raw and treated wastewater environments .

Case Study 2: Anticancer Properties

In a separate investigation, methenamine mandelate was encapsulated in pH-sensitive nanoparticles for targeted delivery to cancer cells. Upon reaching the acidic tumor microenvironment, the nanoparticles released formaldehyde, resulting in significant cytotoxic effects on MCF-7 breast cancer xenografts in vivo .

Data Tables

Propiedades

IUPAC Name |

(2S)-2-cyclohexyl-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDPWAPIJGSANI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356128 | |

| Record name | (2s)-cyclohexyl(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61931-67-7 | |

| Record name | (2s)-cyclohexyl(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.